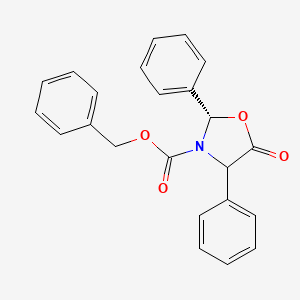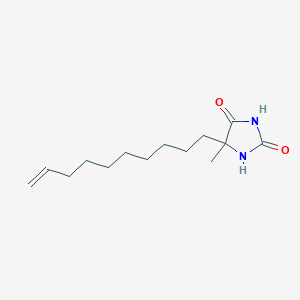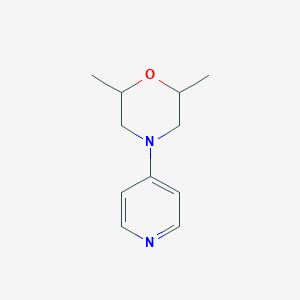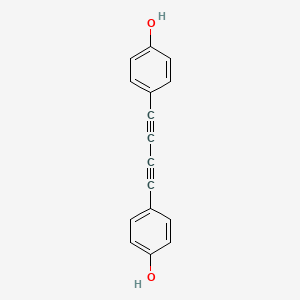
4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Buta-1,3-diyne-1,4-diyl)diphenol is an organic compound with the molecular formula C16H10O2 It is characterized by the presence of two phenol groups connected by a buta-1,3-diyne linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Buta-1,3-diyne-1,4-diyl)diphenol typically involves the coupling of two phenol groups with a buta-1,3-diyne linker. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for 4,4’-(Buta-1,3-diyne-1,4-diyl)diphenol are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4,4’-(Buta-1,3-diyne-1,4-diyl)diphenol can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Nitro, sulfo, or halo derivatives depending on the substituent introduced.
Scientific Research Applications
4,4’-(Buta-1,3-diyne-1,4-diyl)diphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties due to the presence of phenol groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4,4’-(Buta-1,3-diyne-1,4-diyl)diphenol primarily involves its interaction with molecular targets through its phenol groups. These groups can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The buta-1,3-diyne linker provides rigidity to the molecule, affecting its binding affinity and specificity to targets .
Comparison with Similar Compounds
4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: Similar structure but with amino groups instead of phenol groups.
4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzonitrile: Contains nitrile groups instead of phenol groups.
Uniqueness: 4,4’-(Buta-1,3-diyne-1,4-diyl)diphenol is unique due to its combination of phenol groups and a buta-1,3-diyne linker, which imparts distinct chemical and physical properties. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H10O2 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
4-[4-(4-hydroxyphenyl)buta-1,3-diynyl]phenol |
InChI |
InChI=1S/C16H10O2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12,17-18H |
InChI Key |
BRUULYKYIQGMBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


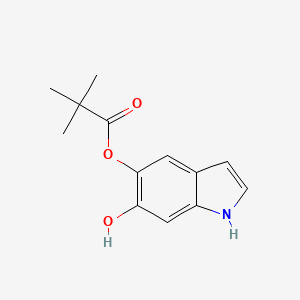
![Benzo[c]isothiazole-5-carboxylic acid](/img/structure/B12944483.png)
![(5S,5aR,8aR,9S)-5-[[(4aR,7R,8R,8aS)-7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12944485.png)
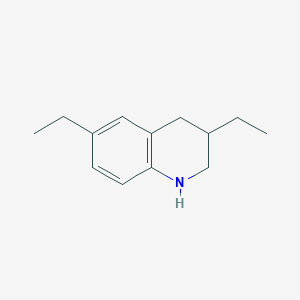
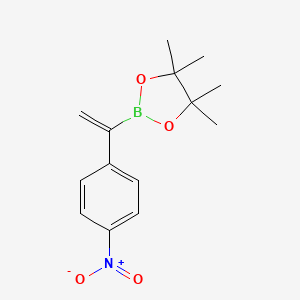
![1-[2-(Diethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12944491.png)
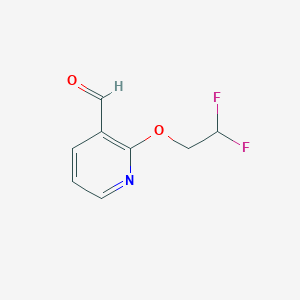
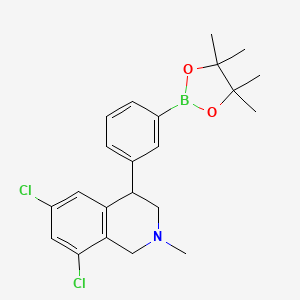
![N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B12944535.png)
![Benzoic acid, 3-[3-(cyclohexylmethyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12944536.png)
![2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12944543.png)
